molecular formula C25H25NO8 B3587910 Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3587910
M. Wt: 467.5 g/mol
InChI Key: YQPNZZSFECBZKZ-UHFFFAOYSA-N
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Description

Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a hydroxy-methoxyphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can lead to a variety of substituted dihydropyridine compounds.

Scientific Research Applications

Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

    Nicardipine: A dihydropyridine derivative used to manage angina and high blood pressure.

Uniqueness

Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 1-(4-ethoxycarbonylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO8/c1-5-34-23(28)15-6-9-17(10-7-15)26-13-18(24(29)32-3)22(19(14-26)25(30)33-4)16-8-11-21(31-2)20(27)12-16/h6-14,22,27H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPNZZSFECBZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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